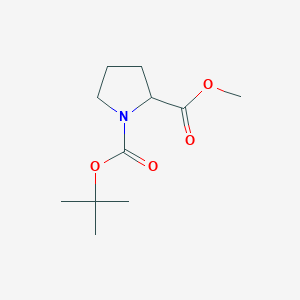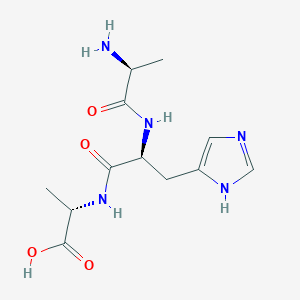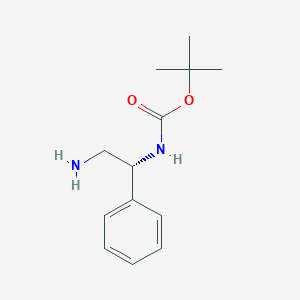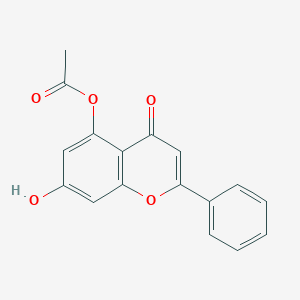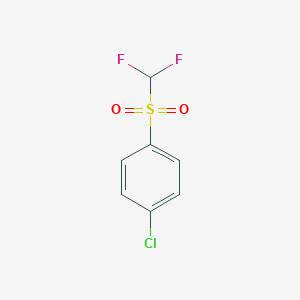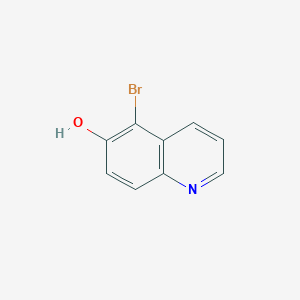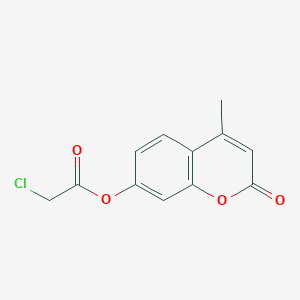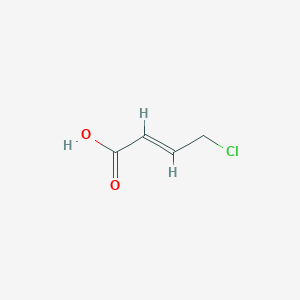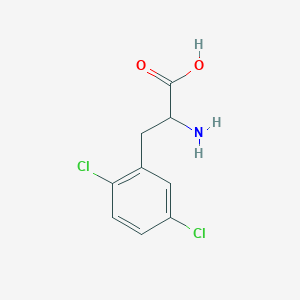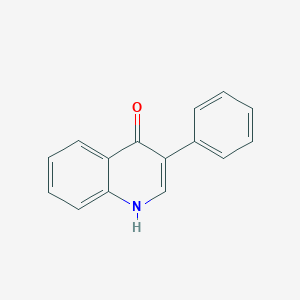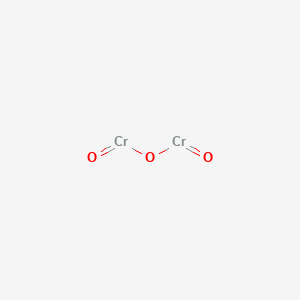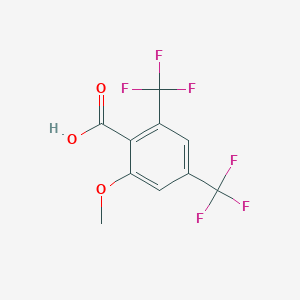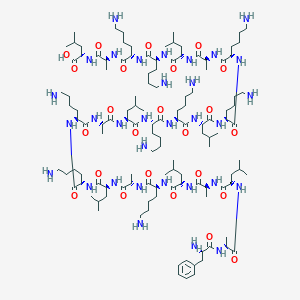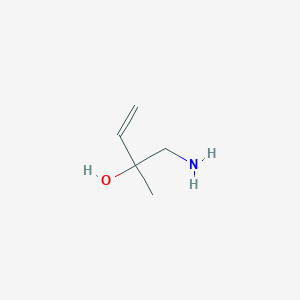
1-Amino-2-méthylbut-3-én-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylbut-3-en-2-ol is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is a versatile compound used in various chemical reactions and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a butene backbone, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
1-Amino-2-methylbut-3-en-2-ol has numerous scientific research applications across various fields:
Mécanisme D'action
Target of Action
It is known that this compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the targets could be related to these biological processes.
Mode of Action
It is known that the compound can react with other substances to form different compounds . For example, it can react with hydrobromic acid to form 1-bromo-3-methylbut-2-ene . The reaction mechanism involves protonation of the alcohol to form H30, which then leaves via SN1 forming a tertiary carbocation with a trigonal planar geometry .
Biochemical Pathways
It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could be involved in pathways related to these biological processes.
Pharmacokinetics
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to temperature and atmospheric conditions.
Result of Action
It is known that the compound is used as a reactant in the preparation of 1h-imidazo [4,5-c]quinolin-4-amines , which are antiviral and antitumor agents and inducers of biosynthesis of interferon . Therefore, it can be inferred that the compound could have effects related to these biological processes.
Méthodes De Préparation
1-Amino-2-methylbut-3-en-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isoprene with ammonia under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the reaction of 1-bromo-2-methylbut-3-en-2-ol with ammonia, resulting in the formation of 1-Amino-2-methylbut-3-en-2-ol .
In industrial production, the synthesis of 1-Amino-2-methylbut-3-en-2-ol often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Analyse Des Réactions Chimiques
1-Amino-2-methylbut-3-en-2-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of 1-Amino-2-methylbut-3-en-2-ol can yield amines or alcohols, depending on the reducing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols.
Comparaison Avec Des Composés Similaires
1-Amino-2-methylbut-3-en-2-ol can be compared with similar compounds such as 3-Methylbut-3-en-1-ol (Isoprenol) and 2-Methyl-3-buten-2-ol . While these compounds share structural similarities, 1-Amino-2-methylbut-3-en-2-ol is unique due to the presence of both an amino group and a hydroxyl group. This dual functionality enhances its reactivity and makes it a valuable intermediate in organic synthesis.
3-Methylbut-3-en-1-ol (Isoprenol): This compound lacks the amino group present in 1-Amino-2-methylbut-3-en-2-ol, resulting in different reactivity and applications.
2-Methyl-3-buten-2-ol: Similar to 1-Amino-2-methylbut-3-en-2-ol, but without the amino group, making it less versatile in certain chemical reactions.
Propriétés
IUPAC Name |
1-amino-2-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLKTYBQGWVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
